2-Chlorophenylacetyl chloride
Overview
Description
2-Chlorophenylacetyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a chloro group and an acyl chloride group, making it a valuable reagent in various chemical reactions .
Preparation Methods
2-Chlorophenylacetyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial production methods often involve the chlorination of phenylacetic acid derivatives followed by acylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Chlorophenylacetyl chloride undergoes a variety of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chlorophenylacetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the 2-chlorophenylacetyl group into aromatic compounds.
Common reagents used in these reactions include Lewis acids (e.g., aluminum chloride), bases (e.g., pyridine), and nucleophiles (e.g., amines, alcohols) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chlorophenylacetyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chlorophenylacetyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on various molecules, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex organic molecules, where this compound introduces the 2-chlorophenylacetyl group into target compounds .
Comparison with Similar Compounds
2-Chlorophenylacetyl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds are reactive acylating agents, this compound is unique due to the presence of the chloro group on the phenyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions .
Similar compounds include:
Benzoyl chloride: Lacks the chloro substituent on the phenyl ring.
Acetyl chloride: Contains a simpler acyl group without the aromatic ring.
2-Bromophenylacetyl chloride: Similar structure but with a bromo substituent instead of chloro.
These comparisons highlight the unique properties and applications of this compound in organic synthesis.
Properties
IUPAC Name |
2-(2-chlorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHSAOYVGKVRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199489 | |
Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51512-09-5 | |
Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051512095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chlorophenylacetyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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